REACTION_SMILES
|
[CH3:34][OH:35].[Cl:1][c:2]1[cH:3][c:4]([N:10]2[N:11]=[C:12]3[c:13]4[c:14]([cH:24][c:25]([C:28](=[O:29])[O:30][CH3:31])[cH:26][cH:27]4)[CH2:15][CH2:16][CH:17]3[CH:18]2[CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23]2)[cH:5][cH:6][c:7]1[C:8]#[N:9].[Na+:33].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[OH-:32]>>[Cl:1][c:2]1[cH:3][c:4]([N:10]2[N:11]=[C:12]3[c:13]4[c:14]([cH:24][c:25]([C:28](=[O:29])[OH:30])[cH:26][cH:27]4)[CH2:15][CH2:16][CH:17]3[CH:18]2[CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23]2)[cH:5][cH:6][c:7]1[C:8]#[N:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
COC(=O)c1ccc2c(c1)CCC1C2=NN(c2ccc(C#N)c(Cl)c2)C1C1CCCC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc2c(c1)CCC1C2=NN(c2ccc(C#N)c(Cl)c2)C1C1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(N2N=C3c4ccc(C(=O)O)cc4CCC3C2C2CCCC2)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:34][OH:35].[Cl:1][c:2]1[cH:3][c:4]([N:10]2[N:11]=[C:12]3[c:13]4[c:14]([cH:24][c:25]([C:28](=[O:29])[O:30][CH3:31])[cH:26][cH:27]4)[CH2:15][CH2:16][CH:17]3[CH:18]2[CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23]2)[cH:5][cH:6][c:7]1[C:8]#[N:9].[Na+:33].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[OH-:32]>>[Cl:1][c:2]1[cH:3][c:4]([N:10]2[N:11]=[C:12]3[c:13]4[c:14]([cH:24][c:25]([C:28](=[O:29])[OH:30])[cH:26][cH:27]4)[CH2:15][CH2:16][CH:17]3[CH:18]2[CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23]2)[cH:5][cH:6][c:7]1[C:8]#[N:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
COC(=O)c1ccc2c(c1)CCC1C2=NN(c2ccc(C#N)c(Cl)c2)C1C1CCCC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc2c(c1)CCC1C2=NN(c2ccc(C#N)c(Cl)c2)C1C1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(N2N=C3c4ccc(C(=O)O)cc4CCC3C2C2CCCC2)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |